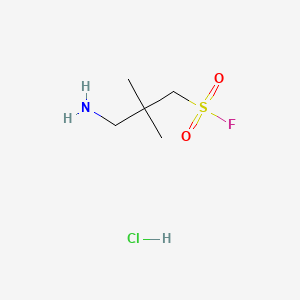
3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride is a chemical compound with a unique structure that makes it valuable in various scientific research fields. It is characterized by the presence of an amino group, a sulfonyl fluoride group, and a hydrochloride salt, which contribute to its reactivity and solubility properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride typically involves multiple steps. One common method starts with the reaction of 2,2-dimethylpropane-1-sulfonyl chloride with ammonia to form 3-amino-2,2-dimethylpropane-1-sulfonamide. This intermediate is then treated with hydrogen fluoride to introduce the sulfonyl fluoride group, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or nitroso compounds.
Reduction Products: Reduction can yield primary amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonyl fluoride derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride involves its interaction with molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme function and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2,2-dimethylpropane-1-sulfonamide: Lacks the sulfonyl fluoride group but has similar structural features.
2,2-Dimethylpropane-1-sulfonyl chloride: Precursor in the synthesis of the target compound.
3-Amino-2,2-dimethylpropane-1-sulfonic acid: Hydrolysis product of the sulfonyl fluoride group.
Uniqueness
3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride is unique due to the presence of both the sulfonyl fluoride and amino groups, which confer distinct reactivity and biological activity. Its ability to form covalent bonds with enzymes makes it a valuable tool in biochemical research and drug development.
Eigenschaften
CAS-Nummer |
2870667-49-3 |
|---|---|
Molekularformel |
C5H13ClFNO2S |
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
3-amino-2,2-dimethylpropane-1-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C5H12FNO2S.ClH/c1-5(2,3-7)4-10(6,8)9;/h3-4,7H2,1-2H3;1H |
InChI-Schlüssel |
JZUOAVXJYFNHHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)CS(=O)(=O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride](/img/structure/B13465596.png)
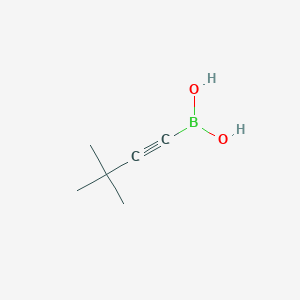
![Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid](/img/structure/B13465611.png)
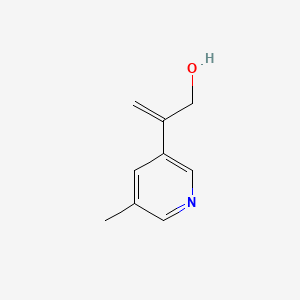
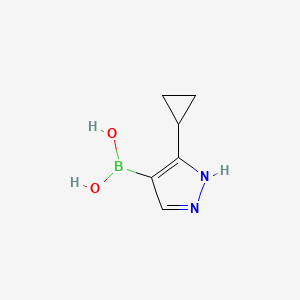
![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
![Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride](/img/structure/B13465639.png)
![5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)
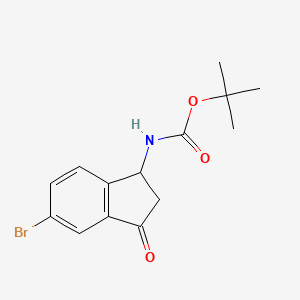
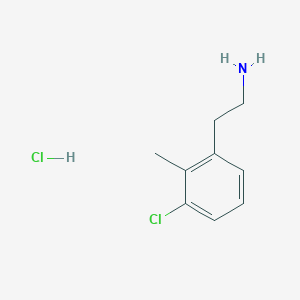
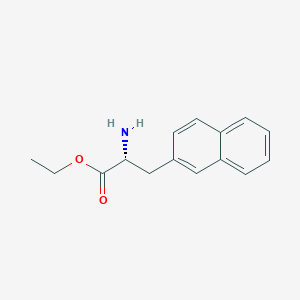
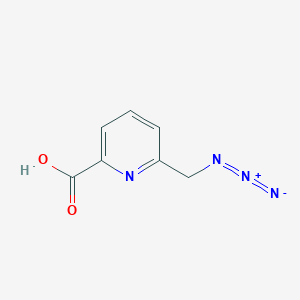
![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)
